4-(4-Methanesulfonylphenyl)azetidin-2-one
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Overview
Description
4-(4-Methanesulfonylphenyl)azetidin-2-one is a chemical compound with the molecular formula C₁₀H₁₁NO₃S and a molecular weight of 225.26 g/mol . It is a member of the azetidin-2-one family, which is known for its four-membered lactam ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-(4-Methanesulfonylphenyl)azetidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methanesulfonylphenylamine with chloroacetyl chloride in the presence of a base can lead to the formation of the desired azetidin-2-one ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Methanesulfonylphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, especially at the carbonyl carbon. Common reagents and conditions for these reactions include the use of Lewis acids, bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methanesulfonylphenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonylphenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the disruption of bacterial cell wall synthesis, making it a potential candidate for antibiotic development .
Comparison with Similar Compounds
4-(4-Methanesulfonylphenyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
Penicillins: These are well-known antibiotics that also contain the azetidin-2-one ring.
Cephalosporins: Another class of antibiotics with a similar core structure.
Spiro-azetidin-2-ones: These compounds exhibit diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO3S/c1-15(13,14)8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
MGFQEUAAHPGAIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)N2 |
Origin of Product |
United States |
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